molecular formula C10H7ClFNO2 B8778708 Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Cat. No. B8778708
M. Wt: 227.62 g/mol
InChI Key: BSCVUXIUVIUPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07192968B2

Procedure details

A mixture of methyl 3-chloro-4-fluoro-α-azidocinnamate (Japanese Patent Application Laid-Open No. 149723/1995) (1.85 g) and xylene (140 ml) was heated under reflux for 1 hour, and the solvent was then distilled off. The residue was purified by column chromatography on silica gel (dichloromethane) to obtain the title compound (491 mg) as colorless powder.
Name
methyl 3-chloro-4-fluoro-α-azidocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[F:17])[CH:5]=[C:6]([N:11]=[N+]=[N-])[C:7]([O:9][CH3:10])=[O:8]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:14](=[CH:15][C:16]=1[F:17])[NH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5]2

Inputs

Step One
Name
methyl 3-chloro-4-fluoro-α-azidocinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C(=O)OC)N=[N+]=[N-])C=CC1F
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.